molecular formula C10H9F2NO2 B13899659 2,6-Difluoro-4-(2-methoxyethoxy)benzonitrile

2,6-Difluoro-4-(2-methoxyethoxy)benzonitrile

Cat. No.: B13899659
M. Wt: 213.18 g/mol
InChI Key: RQOHHCKVWREJID-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-(2-methoxyethoxy)benzonitrile is a chemical compound with the molecular formula C10H9F2NO2 and a molecular weight of 213.18 g/mol . This compound is characterized by the presence of two fluorine atoms, a methoxyethoxy group, and a benzonitrile moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-4-(2-methoxyethoxy)benzonitrile typically involves the reaction of 2,6-difluorobenzonitrile with 2-methoxyethanol under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction and achieve high yields .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-(2-methoxyethoxy)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The methoxyethoxy group can be hydrolyzed to form corresponding alcohols and acids.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzonitriles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

2,6-Difluoro-4-(2-methoxyethoxy)benzonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-(2-methoxyethoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2,6-Difluoro-4-(2-methoxyethoxy)benzonitrile include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C10H9F2NO2

Molecular Weight

213.18 g/mol

IUPAC Name

2,6-difluoro-4-(2-methoxyethoxy)benzonitrile

InChI

InChI=1S/C10H9F2NO2/c1-14-2-3-15-7-4-9(11)8(6-13)10(12)5-7/h4-5H,2-3H2,1H3

InChI Key

RQOHHCKVWREJID-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC(=C(C(=C1)F)C#N)F

Origin of Product

United States

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